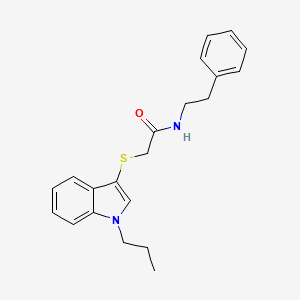

N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a synthetic compound belonging to the family of phenethylamines. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Mechanism of Action

Target of Action

The primary target of N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is the RNA-dependent RNA polymerase (RdRp) of viruses such as the respiratory syncytial virus (RSV) and influenza A virus . RdRp is a key enzyme in the life cycle of RNA viruses and is responsible for the replication of the viral genome.

Mode of Action

This compound interacts with its target, the RdRp, resulting in the inhibition of viral replication . This interaction specifically inhibits the RdRp activity, thereby preventing the virus from replicating its RNA genome .

Biochemical Pathways

The compound’s action on the RdRp affects the viral replication pathway. By inhibiting the RdRp, the compound prevents the synthesis of viral RNA, thereby halting the replication of the virus . The downstream effect of this action is a reduction in viral load and potentially the alleviation of symptoms caused by the virus.

Pharmacokinetics

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting that they may have good absorption and distribution properties

Result of Action

The result of the compound’s action is the inhibition of viral replication at sub-micromolar EC50 values, with lower cytotoxicity compared to other antiviral drugs . This means that the compound is effective at inhibiting the virus at relatively low concentrations, and it does so without causing significant harm to host cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide typically involves the reaction of 1-propyl-1H-indole-3-thiol with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antiviral and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

- N-phenethyl-2-(1H-indol-3-yl)acetamide

- N-phenethyl-2-(1H-indol-3-yl)thioacetamide

- N-phenethyl-2-(1H-indol-3-yl)propionamide

Uniqueness

N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is unique due to the presence of the propyl group on the indole moiety, which can influence its biological activity and receptor binding affinity. This structural variation can result in different pharmacological profiles compared to other similar compounds .

Biological Activity

N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a compound of significant interest due to its antiviral properties, particularly against respiratory viruses such as Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

The primary target of this compound is the RNA-dependent RNA polymerase (RdRp) , crucial for viral replication. The compound inhibits RdRp activity, thereby preventing the synthesis of viral RNA and halting replication processes. This inhibition occurs at sub-micromolar effective concentration (EC50) values, indicating high potency with relatively low cytotoxicity compared to other antiviral agents .

Biochemical Pathways

The inhibition of RdRp disrupts the viral replication pathway. By targeting this enzyme, this compound effectively blocks the transcription and replication phases of the viral lifecycle.

In Vitro Studies

A study evaluated the compound's efficacy against RSV in vitro. The results indicated that while certain derivatives inhibited membrane fusion and genome replication, they did not effectively prevent RSV infection in vivo due to rapid metabolism . This highlights the need for further structural optimization to enhance effectiveness in biological systems.

Case Studies

Several case studies have focused on the compound's antiviral properties:

-

Study on RSV Inhibition :

- Researchers synthesized a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives.

- Among these, specific compounds exhibited excellent dual inhibition against RSV and IAV with low micromolar EC50 values.

- The findings suggest a potential pathway for developing effective antiviral therapies targeting these viruses .

- Comparative Analysis with Other Antivirals :

Data Table: Biological Activity Overview

| Compound Name | Target | EC50 (μM) | Cytotoxicity | Viral Activity |

|---|---|---|---|---|

| This compound | RNA-dependent RNA polymerase | <0.5 | Low | Inhibits RSV and IAV |

| 2-(1H-indol-3-yl)thio-N-pheny acetamide derivatives | RNA-dependent RNA polymerase | 0.2–0.5 | Moderate | Effective against RSV/IAV |

Properties

IUPAC Name |

N-(2-phenylethyl)-2-(1-propylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2OS/c1-2-14-23-15-20(18-10-6-7-11-19(18)23)25-16-21(24)22-13-12-17-8-4-3-5-9-17/h3-11,15H,2,12-14,16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWYKJAWZJFOGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.